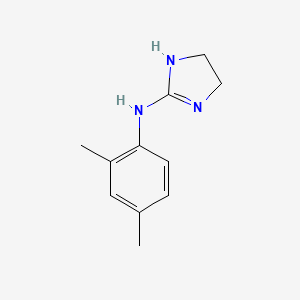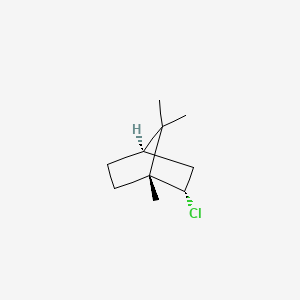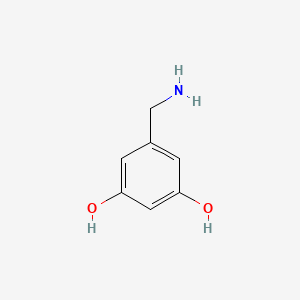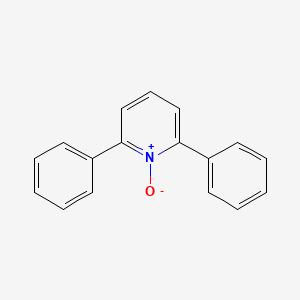
N-óxido de 2,6-difenilpiridina
Descripción general
Descripción
2,6-Diphenylpyridine N-oxide is a chemical compound used as a tridentate [C∧N∧C] dianionic ligand in organogold (III) chemistry . It readily adds an electron from alkali metals in THF to give a radical anion which is a powerful reducing agent .
Synthesis Analysis
The synthesis of 2,6-diphenylpyridine derivatives involves the modified Chichibabin reaction of aromatic aldehydes with 4′-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of Pd/C . Another method involves the catalyst-free oxidation of various pyridine derivatives and tertiary amines to their corresponding N-oxides with 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane .Molecular Structure Analysis
The molecular formula of 2,6-Diphenylpyridine N-oxide is C17H13NO . The structure of pyridine N-oxide derivatives can be influenced by the nature of the substituent on the pyridine ring . Electron density distribution analysis shows that the bonding σ(N → O) natural bond orbital (NBO) in PyO can be described in terms of two directed valence natural hybrid orbitals (NHO) h(N) = sp 2.26 and h(O) = sp 3.4 on atoms N and O, respectively, with corresponding polarization coefficients .Chemical Reactions Analysis
2,6-Diphenylpyridine derivatives have been used as fluorescent sensors for monitoring free-radical photopolymerization progress . They have also been used as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Diphenylpyridine are as follows: Density: 1.1±0.1 g/cm 3, Boiling Point: 397.0±0.0 °C at 760 mmHg, Vapour Pressure: 0.0±0.8 mmHg at 25°C, Enthalpy of Vaporization: 62.2±3.0 kJ/mol, Flash Point: 166.4±12.0 °C, Index of Refraction: 1.606, Molar Refractivity: 73.5±0.3 cm 3 .Aplicaciones Científicas De Investigación
N-óxido de 2,6-difenilpiridina: Un análisis exhaustivo de las aplicaciones de la investigación científica
Complejos de Oro (III) Ciclomerados: El this compound puede utilizarse como ligando tridentato C∧N∧C en la síntesis de complejos de oro (III) ciclomerados mono y binucleares. Estos complejos tienen aplicaciones potenciales en catálisis y ciencia de materiales debido a sus propiedades estructurales y electrónicas únicas .
Sensores fluorescentes para el seguimiento de la fotopolimerización: Este compuesto puede servir como sensor fluorescente para monitorizar el progreso de la fotopolimerización por radicales libres. Esta aplicación es crucial en la química de polímeros donde se necesita un control preciso sobre los procesos de polimerización .
3. Sensores espectroscópicos para la eficiencia de generación de superácidos Los derivados del this compound también pueden utilizarse como sensores espectroscópicos para determinar las eficiencias de generación de superácidos por fotoiniciadores catiónicos durante la fotopolimerización catiónica .
Mecanismo De Acción
Biochemical Pathways
2,6-DPN is employed as a “turn-on” fluorescent chemosensor, particularly for sensing Ag+ ions in aqueous media. This compound exhibits high selectivity and a significant fluorescent response, which is critical for detecting Ag+ in mammalian cells. Furthermore, derivatives of 2,6-diphenylpyridine serve as fluorescent sensors in photopolymerization processes and can determine the efficiencies of superacid generation by cationic photoinitiators .
Result of Action
The molecular and cellular effects of 2,6-DPN’s action are primarily observed in its role as a fluorescent sensor. Compounds containing strong electron-donating substituent slightly shift their fluorescence spectrum during the free-radical polymerization of monomer, which enables the monitoring of the polymerization progress using the fluorescence intensity ratio measured at two different wavelengths as the progress indicator .
Action Environment
The position of the fluorescence spectrum of 2,6-diphenylpyridine derivatives with electron-withdrawing substituents is practically insensitive to changes occurring in their environment . Hence, it is recommended to use these compounds with different indicators of the progress of the photopolymerization process based on normalized intensity of fluorescence (I max /I 0 ) . This suggests that environmental factors may have minimal influence on the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
The dual application of selected 2,6-diphenylpyridine derivatives is proposed: (a) as fluorescent sensors for monitoring the free-radical photopolymerization progress, and (b) as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization .
Propiedades
IUPAC Name |
1-oxido-2,6-diphenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQGULBXCFSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508149 | |
| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78500-88-6 | |
| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



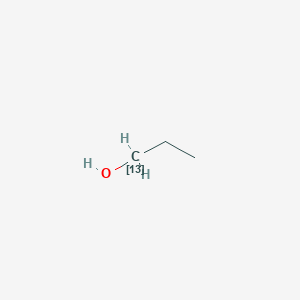

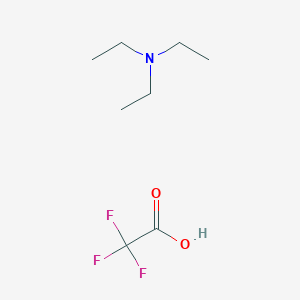

![2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane](/img/structure/B1626257.png)
![5-Chlorobenzo[c]isothiazole](/img/structure/B1626258.png)
